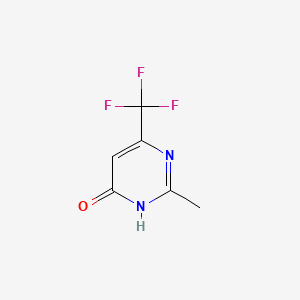
Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate
Descripción general
Descripción
“(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol” is an aryl fluorinated building block . It’s a key intermediate required for the preparation of PF-2341066, a potent inhibitor of c-Met/ALK that is currently in clinical development .
Synthesis Analysis
This compound was synthesized by reducing the corresponding acetophenone derivative 2,6-dichloro-5-fluorophenacetone (DFPA) employing a variant of the ADH from Lactobacillus kefir and a GDH-based recycling system .Chemical Reactions Analysis
The compound was synthesized through a biotransformation-mediated process. The reaction involved reducing the corresponding acetophenone derivative 2,6-dichloro-5-fluorophenacetone (DFPA) using a variant of the ADH from Lactobacillus kefir and a GDH-based recycling system .Physical And Chemical Properties Analysis
The compound has a molecular weight of 207.03 . Other physical and chemical properties like its refractive index, boiling point, and density are also mentioned .Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate may have potential applications in the field of fluorescent chemosensors. A review article highlighted the significance of compounds based on 4-methyl-2,6-diformylphenol (DFP) as chemosensors for detecting a variety of analytes including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors are well documented. While the article does not specifically mention this compound, the structural similarity suggests potential applications in this area (Roy, 2021).
Antioxidant and Neuroprotective Properties
Ethyl ferulate, a compound structurally related to this compound, is known for its antioxidant and neuroprotective activities. Although this review focuses on ethyl ferulate, it highlights the potential of structurally similar compounds in pharmaceutical and nutraceutical applications. The systematic review indicates that ethyl ferulate and potentially similar compounds have a range of biological activities, including antioxidant, neuroprotective, anti-inflammatory, and antimutagenic properties (Cunha et al., 2019).
Active Packaging in Horticulture
Compounds with ethylene-scavenging properties are used in the horticultural industry to delay postharvest maturation of fresh produce. While the article specifically discusses potassium permanganate (KMnO4)-based scavengers, it indicates the importance of chemical compounds in maintaining the quality and safety of fresh horticultural produce during storage and transportation. This implies potential research opportunities for this compound in developing new active packaging technologies (Álvarez-Hernández et al., 2019).
Pesticide Industry Wastewater Treatment
The production of pesticides and related compounds results in high-strength wastewater containing various toxic pollutants. Research in this area focuses on the treatment of such wastewater to remove pollutants effectively. This compound, due to its structural characteristics, might be a subject of interest in studying its environmental fate and treatment options in the pesticide industry (Goodwin et al., 2018).
Antioxidant Activity Determination Methods
The study of antioxidants is crucial in various fields. While this review does not specifically mention this compound, it presents critical methods used to determine antioxidant activity. The compound, due to its potential antioxidant properties, could be analyzed using these methods to better understand its activity and applications (Munteanu & Apetrei, 2021).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate is a key intermediate in the synthetic preparation of Crizotinib , a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) . These kinases are the primary targets of this compound. c-MET and ALK play crucial roles in cell growth and survival, and their dysregulation is often associated with the development and progression of certain types of cancer .
Mode of Action
The compound interacts with its targets, c-MET and ALK, by inhibiting their kinase activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The inhibition of c-MET and ALK affects multiple biochemical pathways. These include the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation, and the RAS/RAF/MEK/ERK pathway, which regulates cell growth . The disruption of these pathways leads to the inhibition of tumor growth .
Pharmacokinetics
It’s known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can significantly impact its bioavailability
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell growth and survival, leading to the suppression of tumor growth . This is achieved through the inhibition of the kinase activity of c-MET and ALK, and the subsequent disruption of the signaling pathways they regulate .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the genetic makeup of the cells it targets, as well as the presence of other drugs .
Análisis Bioquímico
Biochemical Properties
Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with alcohol dehydrogenases (ADHs), which are enzymes that catalyze the interconversion between alcohols and aldehydes or ketones . The nature of these interactions involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of kinase enzymes, which play a crucial role in cell signaling pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on target enzymes or proteins, altering their conformation and activity . This binding can result in the inhibition of enzyme activity, such as the inhibition of kinase enzymes, or the activation of other enzymes, leading to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to certain environmental factors . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. Toxicity studies have indicated that high doses of the compound can cause adverse effects, such as organ damage and alterations in biochemical markers.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. The interaction with specific enzymes, such as cytochrome P450 enzymes, plays a crucial role in its metabolic fate.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms . Once inside the cells, it may bind to specific proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within tissues can impact its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, where it exerts its effects on cellular processes . The subcellular distribution can influence the compound’s activity, stability, and interactions with other biomolecules.
Propiedades
IUPAC Name |
ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2FO4/c1-2-19-12(18)9(17)5-8(16)10-6(13)3-4-7(15)11(10)14/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWRLCTUZLOYOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=C(C=CC(=C1Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



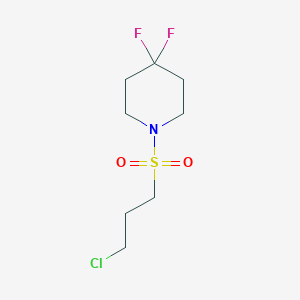
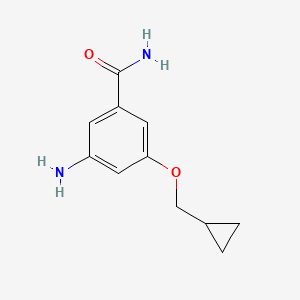

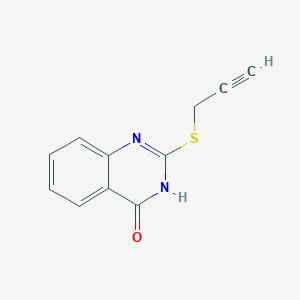
![4-Amino-benzo[1,2,5]thiadiazol-5-ol](/img/structure/B1417150.png)
![5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1417151.png)

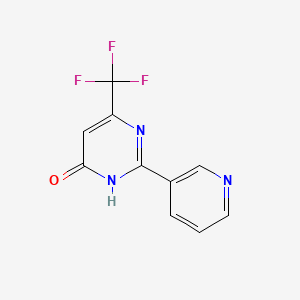
![3-amino-5-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1417159.png)
![6-[(Phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinol](/img/structure/B1417161.png)
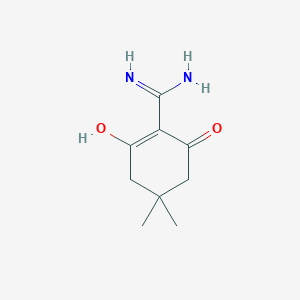
![3H-Pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B1417164.png)
![7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417165.png)
